Deferasirox Fe3+ chelate (Exjade) is a rationally-designed oral iron chelator; its main use is to reduce chronic iron overload in patients who are receiving long-term blood transfusions for conditions such as beta-thalassemia and other chronic anemias. IC50 value: Target: Deferasirox is the first oral medication approved in the USA for this purpose. The half-life of deferasirox is between 8 and 16 hours allowing once a day dosing. Two molecules of deferasirox are capable of binding to 1 atom of iron which are subsequently eliminated by fecal excretion. Its low molecular weight and high lipophilicity allows the drug to be taken orally unlike desferoxamine which has to be administered by IV route (intravenous infusion). Together with deferiprone, deferasirox seems to be capable of removing iron from cells (cardiac myocytes and hepatocytes) as well as removing iron from the blood.
Synthesis Analysis
The synthesis of Deferasirox involves multiple steps, and its related substances, identified as impurities during the process development, have also been synthesized and characterized. These include Deferasirox methyl ester, Deferasirox salicylyl derivative, Deferasirox ethyl ester, Deferasirox methoxy carbonyl derivative, bis(salicyl)imide, and Deferasirox-2-isomer. []
Molecular Structure Analysis
Deferasirox, a member of the triazole class of iron chelators, exhibits a high affinity for Fe3+ ions, forming a stable complex in a 2:1 molar ratio. [] The molecular structure of the Deferasirox Fe3+ chelate features the Deferasirox molecule acting as a tridentate ligand, binding to the Fe3+ ion via three oxygen atoms: two from the hydroxamic acid groups and one from the pyridinone ring.
Applications
Iron Overload Studies: Deferasirox Fe3+ chelate is used as a tool to understand the mechanisms of iron overload and its impact on cellular functions. [, ] This information is crucial for developing effective treatments for diseases like hemochromatosis.
Fenton Chemistry Research: Deferasirox Fe3+ chelate can be utilized to modulate Fenton reactions by controlling free Fe3+ concentration. [, ] This is beneficial for studying oxidative stress and developing antioxidant strategies.
Microbial Growth Studies: Deferasirox Fe3+ chelate's ability to chelate Fe3+ inhibits the growth of iron-dependent microbes by limiting their access to this essential nutrient. [, ] This application is relevant for understanding microbial pathogenesis and developing novel antimicrobial agents.
Plant Physiology Research: Deferasirox Fe3+ chelate has been investigated in plant science for its potential role in iron acquisition and utilization by plants. [, ] This knowledge could contribute to developing strategies for improving crop yields in iron-deficient soils.
Material Science Applications: Deferasirox's iron-chelating ability has been investigated for potential applications in materials science, specifically in the development of iron-based nanomaterials for targeted drug delivery. []
Related Compounds
Deferasirox
Compound Description: Deferasirox is an orally active iron chelator used to treat chronic iron overload, often resulting from blood transfusions. [] It functions by binding to Fe3+ ions with high affinity, forming a stable chelate complex that can be readily excreted from the body. []
Deferoxamine B
Compound Description: Deferoxamine B (DFO) is another iron chelating agent used to treat iron overload. [] Unlike Deferasirox, DFO is administered parenterally. []
Relevance: Deferoxamine B shares a similar mechanism of action with Deferasirox Fe3+ chelate, both targeting and chelating Fe3+ to facilitate its removal from the body. [] Structurally, both compounds possess hydroxamate groups that are crucial for binding Fe3+.
Deferiprone
Compound Description: Deferiprone (DFP) is an oral iron chelator, primarily used in iron overload conditions like thalassemia. [, ]
Relevance: Like Deferasirox Fe3+ chelate, Deferiprone also exhibits a strong affinity for Fe3+, forming a stable complex to enhance iron excretion. [, ] Structurally, both Deferiprone and Deferasirox share a similar core structure, incorporating oxygen atoms into heterocyclic rings to create chelating sites for Fe3+.
Ethylenediaminetetraacetic Acid (EDTA)
Compound Description: EDTA is a well-known chelating agent capable of binding various metal ions, including Fe3+. [, , ] In the context of the provided research, EDTA is used to modulate the oxidation of tyrosine residues in silk fibroin, influencing the balance between dityrosine and 3,4-dihydroxyphenylalanine (DOPA) formation. [] It is also used as a tool to investigate protein conformation through EDTA-Fe3+ mediated cleavage. []
Relevance: Although EDTA is not directly structurally related to Deferasirox Fe3+, both compounds exhibit strong chelating affinities for Fe3+. [, , ] This shared property highlights the importance of specific functional groups, like hydroxamates in Deferasirox and carboxylates in EDTA, in achieving effective metal chelation.
HBED/Fe3+
Compound Description: HBED/Fe3+ is an iron chelate fertilizer increasingly used to address iron deficiency in plants grown on calcareous soils. []
Relevance: HBED/Fe3+, like Deferasirox Fe3+ chelate, demonstrates the crucial role of chelating agents in delivering Fe3+ in a bioavailable form. [] While their structures differ, both leverage the concept of iron chelation for their respective applications.
EDDHA/Fe3+
Compound Description: EDDHA/Fe3+ represents another type of iron chelate fertilizer commonly employed to combat iron deficiency in plants, particularly in alkaline soil conditions. []
Relevance: EDDHA/Fe3+ parallels the function of Deferasirox Fe3+ chelate by forming a stable complex with iron, thereby enhancing its uptake and utilization by plants. [] The comparison between these two compounds emphasizes the diversity in chelating agents and their ability to address iron availability challenges in different biological contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Deferasirox is a member of the class of triazoles, deferasirox is 1,2,4-triazole substituted by a 4-carboxyphenyl group at position 1 and by 2-hydroxyphenyl groups at positions 3 and 5. An orally active iron chelator, it is used to manage chronic iron overload in patients receiving long-term blood transfusions. It has a role as an iron chelator. It is a member of triazoles, a monocarboxylic acid, a member of benzoic acids and a member of phenols. It is functionally related to a 2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol. Deferasirox is an iron chelator and the first oral medication FDA approved for chronic iron overload in patients receiving long term blood transfusions. Deferasirox is an Iron Chelator. The mechanism of action of deferasirox is as an Iron Chelating Activity, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 1A2 Inhibitor. Deferasirox is an oral iron chelating agent used to treat chronic iron overload. Deferasirox has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal. Deferasirox is a synthetic, orally bioavailable, achiral, tridentate triazole derived from salicylic acid with iron-chelating activity. Deferasirox chelates iron at a 2:1 (ligand:iron) ratio. Because of its oral availability and long plasma half-life, this agent may be superior to desferrioxamine (desferal, DFO), which is orally inactive and has a short plasma half-life. A triazole and benzoate derivative that acts as a selective iron chelator. It is used in the management of chronic IRON OVERLOAD due to blood transfusion or non-transfusion dependent THALASSEMIA.
Sch-42495 racemate is the racemate of Sch-42495. Sch-42495 is a novel neutral metalloendopeptidase (NEP) inhibitor. Sch-42495 is the orally active ethylester prodrug of SCH 42354.
HY-101653 is a drug with multiple CNS targets, and inhibits acetylcholinesterase (AChE) with Ki of 69 μM; also active against muscarinic M1 and M2 receptors, serotonin 5HT4 receptors, and imidazole I2 receptors.